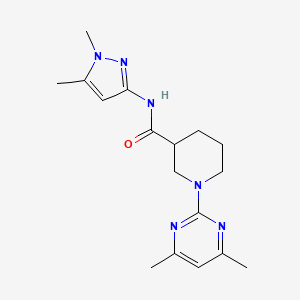![molecular formula C28H34N2O3 B14935073 2'-cyclohexyl-N-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935073.png)
2'-cyclohexyl-N-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the cyclohexyl and methoxybenzyl groups, and the final coupling to form the carboxamide.
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopentane derivative and an isoquinoline derivative.
Introduction of Cyclohexyl and Methoxybenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Formation of the Carboxamide: The final step involves coupling the intermediate with a carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The unique spirocyclic structure can be exploited in the design of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups.
Methoxybenzyl derivatives: Compounds with similar methoxybenzyl groups.
Spirocyclic compounds: Compounds with similar spirocyclic structures.
Uniqueness
The uniqueness of 2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its combination of structural features, which may confer specific biological activities or physical properties not found in other compounds.
Propriétés
Formule moléculaire |
C28H34N2O3 |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
2-cyclohexyl-N-[(4-methoxyphenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C28H34N2O3/c1-33-22-15-13-20(14-16-22)19-29-26(31)25-23-11-5-6-12-24(23)27(32)30(21-9-3-2-4-10-21)28(25)17-7-8-18-28/h5-6,11-16,21,25H,2-4,7-10,17-19H2,1H3,(H,29,31) |
Clé InChI |
MOSVBPMISULXKV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14934998.png)
![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)

![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)


![4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B14935047.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14935049.png)
![N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B14935060.png)
![4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14935069.png)
![N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B14935071.png)
